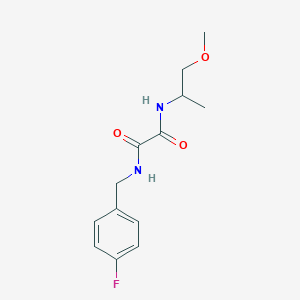

N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is a chemical compound that has garnered interest in

Biologische Aktivität

N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and neuropharmacology. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its oxalamide backbone, which is modified with a 4-fluorobenzyl group and a methoxypropan-2-yl substituent. This structure is believed to contribute to its biological activity through various mechanisms, including interactions with specific biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor and neuropharmacological activities. Below are key findings from recent studies:

Antitumor Activity

A variety of studies have evaluated the antitumor potential of this compound, particularly against breast cancer cell lines such as MCF-7 and T47D. The following table summarizes the findings related to its cytotoxic effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.42 | Induction of apoptosis and cell cycle arrest |

| T47D | 1.92 | Inhibition of proliferation |

| K562 | 2.92 | Modulation of signaling pathways |

These results indicate that this compound has significant growth inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

In addition to its antitumor properties, the compound has been investigated for its effects on neurotransmitter systems, particularly the dopamine transporter (DAT). Studies show that modifications in the structure can enhance selectivity and potency towards DAT, which is crucial for treating disorders such as Parkinson's disease and schizophrenia.

Case Studies

- Antitumor Efficacy in Vivo : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

- Neurotransmitter Interaction : In a behavioral study using rodent models, administration of the compound showed improvements in motor function and reduced symptoms associated with dopamine depletion, indicating its potential role as a therapeutic agent in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Signal Transduction Modulation : It may interfere with key signaling pathways involved in cell proliferation and survival.

- Selective Binding : Enhanced binding affinity for DAT suggests it could modulate dopaminergic signaling effectively.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(1-methoxypropan-2-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3/c1-9(8-19-2)16-13(18)12(17)15-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWPYFVOGLXZSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.